

An In-depth Technical Guide to Latrunculin M: Structure, Properties, and Methodologies

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Compound of Interest

Compound Name: Latrunculin M

Cat. No.: B1674545

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Abstract

Latrunculin M is a marine macrolide belonging to the latrunculin family of toxins, which are potent inhibitors of actin polymerization. Isolated from marine sponges, these compounds are invaluable tools in cell biology for dissecting the roles of the actin cytoskeleton in various cellular processes. This technical guide provides a comprehensive overview of the chemical structure and properties of **Latrunculin M**, alongside its biological activities in the context of the broader latrunculin family. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

Latrunculin M is a complex macrolide with a distinctive 2-thiazolidinone moiety. Its chemical identity is well-defined, and its physical properties are comparable to other members of the latrunculin family.

Chemical Structure

The definitive chemical structure of **Latrunculin M** is provided by its molecular formula, IUPAC name, and various chemical identifiers.

- Molecular Formula: $C_{21}H_{33}NO_5S$ [\[1\]](#)

- IUPAC Name: methyl (2Z,6Z,8S)-10-[(2S,6R)-6-hydroxy-6-[(4R)-2-oxo-1,3-thiazolidin-4-yl]oxan-2-yl]-3,8-dimethyldeca-2,6-dienoate[1]
- InChI Key: InChI=1S/C21H33NO5S/c1-15(7-4-5-8-16(2)13-19(23)26-3)10-11-17-9-6-12-21(25,27-17)18-14-28-20(24)22-18/h4,7,13,15,17-18,25H,5-6,8-12,14H2,1-3H3,(H,22,24)/b7-4-,16-13-/t15-,17+,18+,21-/m1/s1[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Latrunculin M**.

Property	Value	Reference
Molecular Weight	411.6 g/mol	[1]
CAS Number	122876-49-7	[1]
Appearance	White crystalline powder (inferred from Latrunculin A)	[2]
Solubility	Soluble in DMSO and ethanol (inferred from Latrunculins A & B)	[3]
Storage	Store at -20°C	

Biological Activity and Mechanism of Action

Latrunculins exert their biological effects by directly interacting with monomeric globular actin (G-actin), thereby preventing its polymerization into filamentous actin (F-actin). This disruption of the actin cytoskeleton has profound effects on a multitude of cellular processes.

Mechanism of Action

Latrunculins bind to G-actin in a 1:1 stoichiometric ratio, sequestering the monomers and making them unavailable for addition to the growing ends of actin filaments.[4][5][6] The binding site is located in the nucleotide-binding cleft of the actin monomer.[4] This mode of action leads to a net depolymerization of existing F-actin structures within the cell.

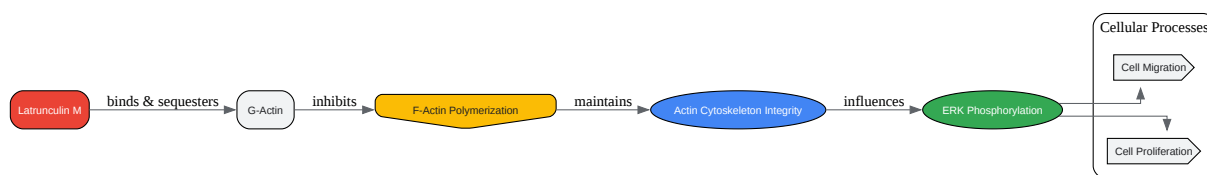
Quantitative Biological Data (Latrunculin Family)

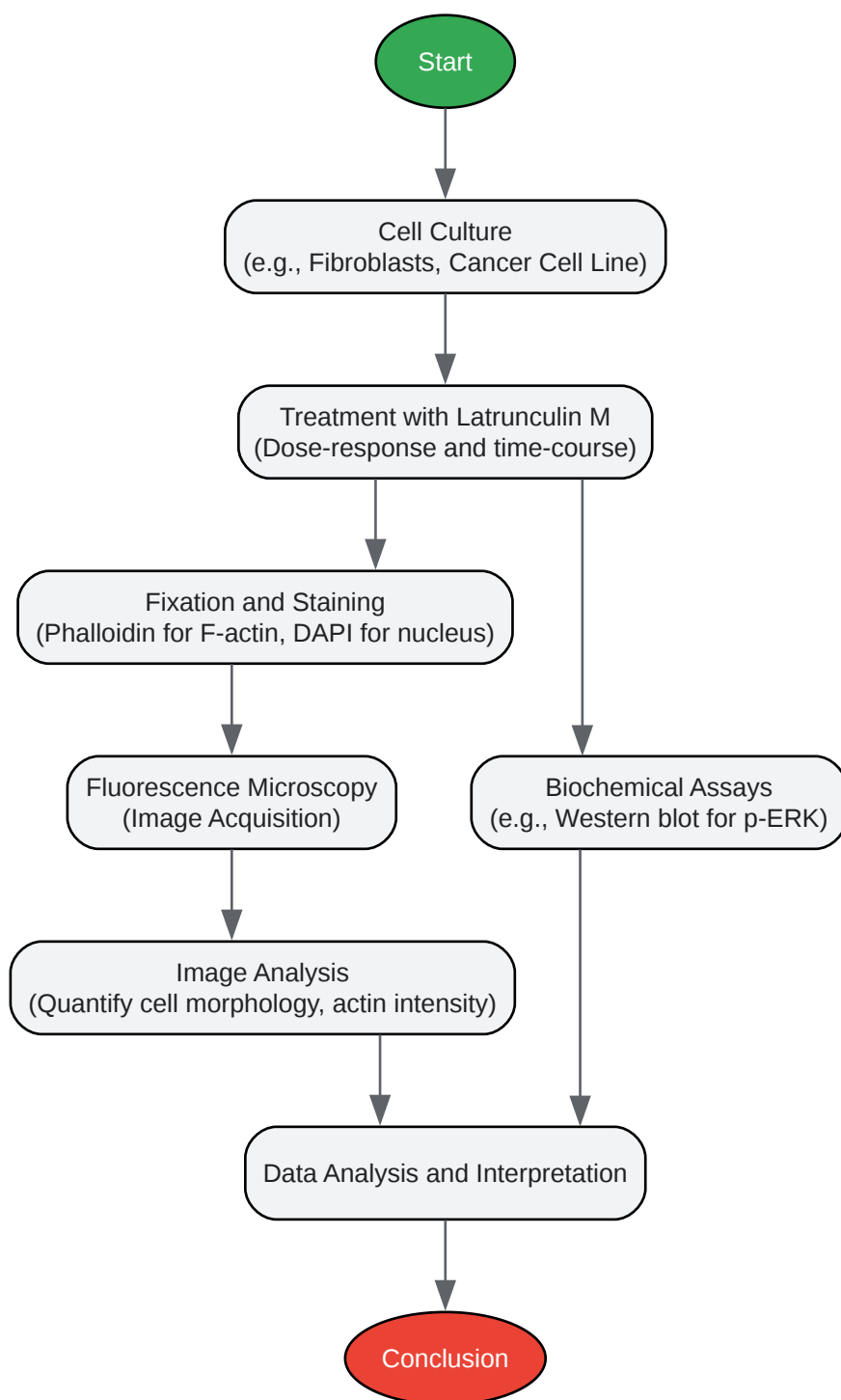
While specific quantitative data for **Latrunculin M** is limited in the public domain, extensive research on Latrunculins A and B provides valuable benchmarks for the family's biological potency.

Compound	Assay	Value	Reference
Latrunculin A	Kd for ATP-G-actin	0.1 μ M	[7] [8]
Kd for ADP-Pi-G-actin	0.4 μ M	[7] [8]	
Kd for ADP-G-actin	4.7 μ M	[7] [8]	
IC ₅₀ (HCT116 cells)	Not specified, but more potent than Latrunculin B		
IC ₅₀ (MDA-MB-435 cells)	Not specified, but more potent than Latrunculin B		
Latrunculin B	IC ₅₀ (Actin polymerization, no serum)	~60 nM	
IC ₅₀ (Actin polymerization, with serum)	~900 nM		
IC ₅₀ (HCT116 cells)	7.1 μ M		
IC ₅₀ (MDA-MB-435 cells)	4.8 μ M		

Signaling Pathways

The disruption of the actin cytoskeleton by latrunculins can impact various signaling pathways that regulate cell behavior. One such pathway involves the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).





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